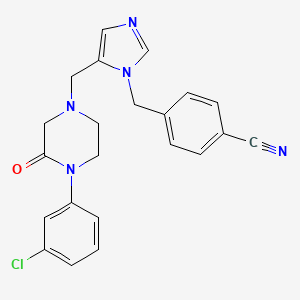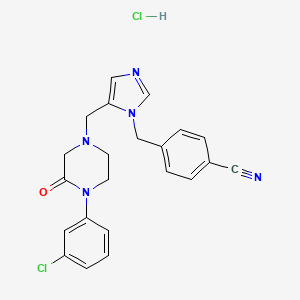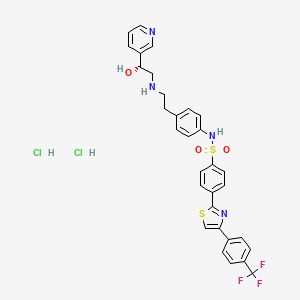
FTIDC
概要
科学的研究の応用
FTIDC has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the function of metabotropic glutamate receptors.
Biology: Used to investigate the role of mGluR1 in various biological processes.
Medicine: Potential therapeutic applications in the treatment of neurological disorders, such as neuropathic pain and anxiety.
Industry: Used in the development of new drugs targeting mGluR1.
作用機序
FTIDCは、mGluR1受容体に選択的に結合し、その活性を阻害することによってその効果を発揮します。この阻害は、アロステリック機構によって達成されます。この機構において、this compoundは、活性部位とは異なる受容体上の部位に結合します。 この結合は受容体にコンフォメーション変化を引き起こし、その天然リガンドであるL-グルタミン酸によって活性化されるのを防ぎます。 .
類似の化合物との比較
類似の化合物
JNJ16259685: mGluR1の別の選択的アロステリックアンタゴニスト。
LY456236: this compoundと同様の特性を持つmGluR1の選択的アンタゴニスト。
YM-298198: 強力で選択的なmGluR1アンタゴニスト。.
This compoundの独自性
This compoundは、mGluR1に対する高い効力と選択性でユニークです。 mGluR5に対する活性が1000倍弱いため、オフターゲット効果なしにmGluR1の特定の機能を研究するための貴重なツールとなっています。 .
生化学分析
Biochemical Properties
FTIDC plays a significant role in biochemical reactions as a negative allosteric modulator of mGlu1 receptors . It interacts with these receptors, inhibiting L-glutamate-induced increases in intracellular calcium in mGlu1-expressing CHO cells .
Cellular Effects
This compound influences cell function by modulating the activity of mGlu1 receptors. It inhibits nociceptive behavior and exhibits anxiolytic and antipsychotic effects in vivo . Its impact on cell signaling pathways, gene expression, and cellular metabolism is primarily through its interaction with mGlu1 receptors .
Molecular Mechanism
This compound exerts its effects at the molecular level as a potent and selective mGlu1 receptor negative allosteric modulator . It also acts as an mGlu1 receptor inverse agonist in the absence of ligand . These interactions result in changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been shown to inhibit L-glutamate-induced Ca2+ mobilization in human and mouse mGluR1a-expressing CHO cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific threshold effects and toxic or adverse effects at high doses are not mentioned in the available literature, this compound has been shown to exhibit anxiolytic and antipsychotic effects in vivo .
Metabolic Pathways
This compound is involved in the glutamate signaling pathway through its interaction with mGlu1 receptors . It modulates this pathway by acting as a negative allosteric modulator of these receptors .
Transport and Distribution
Given its role as a modulator of mGlu1 receptors, it is likely that it interacts with these receptors at various locations within the cell .
Subcellular Localization
Given its role as a modulator of mGlu1 receptors, it is likely that it interacts with these receptors at various locations within the cell .
準備方法
合成経路と反応条件
FTIDCは、トリアゾール環とピリジン環の形成を含む一連の化学反応によって合成されます。合成経路には一般的に以下の手順が含まれます。
トリアゾール環の形成: これは、アジドとアルキン間の環状付加反応によって達成されます。
フルオロピリジン部分の導入: このステップでは、ピリジン環の水素原子をフッ素原子で置換します。
ピリジン環の形成: これは、一連の縮合反応によって達成されます。
最終的なアセンブリ: 最後のステップでは、トリアゾール環とピリジン環を結合させて目的の化合物を形成します。.
工業生産方法
This compoundの工業生産は、上記で説明した合成経路をスケールアップすることを含みます。これには通常、収率と純度を最大化するために反応条件を最適化することが含まれます。工業生産で一般的に使用される技術には以下が含まれます。
高速液体クロマトグラフィー(HPLC): 最終生成物の精製に使用されます。
再結晶化: 化合物をさらに精製し、固体形で得るために使用されます。.
化学反応の分析
反応の種類
FTIDCは、以下を含むいくつかの種類の化学反応を受けます。
酸化: this compoundは酸化されてさまざまな酸化生成物を形成することができます。
還元: この化合物は、特定の条件下で還元されて還元生成物を形成することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムが含まれます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件によって異なります。たとえば:
酸化: this compoundの酸化は、さまざまな酸化誘導体の形成につながる可能性があります。
還元: 還元は、還元誘導体の形成につながる可能性があります。
科学研究の応用
This compoundは、以下を含む幅広い科学研究の応用を持っています。
化学: メタボトロピックグルタミン酸受容体の機能を研究するためのツールとして使用されます。
生物学: さまざまな生物学的プロセスにおけるmGluR1の役割を調査するために使用されます。
医学: 神経性疼痛や不安などの神経疾患の治療における潜在的な治療的応用。
類似化合物との比較
Similar Compounds
JNJ16259685: Another selective allosteric antagonist of mGluR1.
LY456236: A selective antagonist of mGluR1 with similar properties to FTIDC.
YM-298198: A potent and selective mGluR1 antagonist.
Uniqueness of this compound
This compound is unique in its high potency and selectivity for mGluR1. It has been shown to have a 1000-fold weaker activity against mGluR5, making it a valuable tool for studying the specific functions of mGluR1 without off-target effects .
特性
IUPAC Name |
4-[1-(2-fluoropyridin-3-yl)-5-methyltriazol-4-yl]-N-methyl-N-propan-2-yl-3,6-dihydro-2H-pyridine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN6O/c1-12(2)23(4)18(26)24-10-7-14(8-11-24)16-13(3)25(22-21-16)15-6-5-9-20-17(15)19/h5-7,9,12H,8,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTLKLBSIFQKNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(N=CC=C2)F)C3=CCN(CC3)C(=O)N(C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3S)-3-[[2-(1-oxo-7-piperazin-1-yl-3,4-dihydroisoquinolin-2-yl)acetyl]amino]pent-4-ynoic acid](/img/structure/B1674090.png)
![ethyl (3S)-3-[[2-(1-oxo-7-piperazin-1-yl-3,4-dihydroisoquinolin-2-yl)acetyl]amino]pent-4-ynoate](/img/structure/B1674091.png)
![Benzeneacetamide, N-[(3R)-2,3-dihydro-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-1,4-benzodiazepin-3-yl]-2,4-bis(trifluoromethyl)-](/img/structure/B1674092.png)
![methyl (4S)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3-[3-(4-pyridin-2-ylpiperidin-1-ium-1-yl)propylcarbamoyl]-1,4-dihydropyrimidine-5-carboxylate;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate](/img/structure/B1674096.png)
![3-[3-[4-[2-(3-fluorophenyl)ethyl]piperazin-1-yl]propyl]-5-(1,2,4-triazol-4-yl)-1H-indole](/img/structure/B1674098.png)
![4-[[5-[[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]methyl]imidazol-1-yl]methyl]benzonitrile;dihydrochloride](/img/structure/B1674099.png)


![N-[(2R,3S)-1-[[(1R,3S)-3-(aminomethyl)cyclohexyl]methylamino]-3-(1H-indol-3-yl)-1-oxobutan-2-yl]-4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxamide](/img/structure/B1674102.png)


![N-[4-[2-[[(2R)-2-hydroxy-2-pyridin-3-ylethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B1674107.png)

